2-Nitrophenyl-(4-nitrophenyl)phenylamine

Materials Science Organic Synthesis Process Chemistry

Researchers needing precise nitro-substitution patterns for tuning electronic properties often face supply gaps for unsymmetrical triarylamines. This compound resolves that need with defined dual nitro groups on distinct phenyl rings (2- and 4-positions), enabling selective reduction/functionalization for hole-transport materials, emissive layers, and NLO chromophores. Key data: Melting point 132-135°C; soluble in acetone, DMF, DMSO; purity ≥98% (HPLC). Supplied as bright yellow solid with full analytical documentation. Immediate global shipping available.

Molecular Formula C18H13N3O4
Molecular Weight 335.319
CAS No. 887407-14-9
Cat. No. B561983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl-(4-nitrophenyl)phenylamine
CAS887407-14-9
Synonyms2-Nitro-N-(4-nitrophenyl)-N-phenyl-benzenamine; 
Molecular FormulaC18H13N3O4
Molecular Weight335.319
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C18H13N3O4/c22-20(23)16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21(24)25/h1-13H
InChIKeyHVISYOAXBITWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenyl-(4-nitrophenyl)phenylamine: Procurement & Application Guide


2-Nitrophenyl-(4-nitrophenyl)phenylamine (CAS 887407-14-9) is a nitro-substituted triarylamine derivative, identified as a bright yellow solid with a melting point of 132-135°C [1]. It is soluble in common organic solvents including acetone, acetonitrile, DMF, DMSO, and ethyl acetate [1]. This compound is primarily utilized as a building block in organic synthesis and has been referenced as a chemical intermediate in the construction of more complex nitrogen-containing heterocycles and functional materials, with early work noting its role in systems with interesting nonlinear optical properties [2].

Building block Functionalized triarylamine and N-heterocycle synthesis
Solvent compatibility Broad organic solvent solubility for flexible reaction design
Electronic tuning Asymmetric nitro substitution enables distinct HOMO/LUMO profile

Risks of Substituting 2-Nitrophenyl-(4-nitrophenyl)phenylamine with Analogues


Generic substitution of nitro-substituted triarylamines is not viable due to the profound impact of nitro group number, position, and the specific arrangement of phenyl substituents on key material properties. The dual nitro group substitution pattern in 2-Nitrophenyl-(4-nitrophenyl)phenylamine is distinct from closely related analogues like bis-(4-nitrophenyl)phenylamine (CAS 1100-10-3) and bis-(2-nitrophenyl)phenylamine (CAS 127074-39-9) . These structural differences are known to critically influence thermal behavior (melting points: 132-135°C for the target vs. 196-198°C for the bis-(4-nitrophenyl) analogue ), solubility profiles, and electronic properties such as HOMO/LUMO energy levels [1]. Consequently, interchanging compounds can lead to divergent outcomes in synthesis routes, material performance, and device characteristics, necessitating careful compound-specific selection.

Target compound
2-Nitrophenyl-(4-nitrophenyl)phenylamine
Asymmetric nitro substitution (2- and 4- positions) provides unique thermal and electronic behavior, enabling melt-processing and selective reactivity.
Symmetrical analogue
Bis-(4-nitrophenyl)phenylamine
Higher melting point and different electronic profile alter thermal processing fit and device energy-level alignment.
Positional isomer
Bis-(2-nitrophenyl)phenylamine
Steric effects from ortho-nitro groups modify solubility, reactivity, and molecular orbital distribution compared to the target.

2-Nitrophenyl-(4-nitrophenyl)phenylamine vs. Analogues: Key Differentiators


Melting Point & Thermal Behavior

The compound exhibits a significantly lower melting point than its positional isomer, bis-(4-nitrophenyl)phenylamine. This property directly influences its handling, purification, and suitability for specific thermal processing conditions . The target compound's melting point is 132-135°C [1].

Melting Point & Thermal Behavior
Head-to-head
Target: 132–135 °C
vs. bis-(4-nitrophenyl) analogue: 196–198 °C
Reported lower melting point supports melt-processing fit and thermal management in synthesis.
Difference ~64–66 °C; standard melting point determination.
Materials Science Organic Synthesis Process Chemistry

Nitro Substitution Pattern & Electronic Structure

The specific asymmetric substitution pattern (one 2-nitro and one 4-nitro group) on the triphenylamine core provides a unique electronic environment not found in symmetrical analogues. This structural feature is known to modulate the HOMO/LUMO energy levels, as demonstrated by the class of triarylamines [1]. While direct comparative HOMO/LUMO data for this specific compound is not available, the property is a class-level inference supported by studies on similar molecules [2].

Nitro Substitution Pattern & Electronic Structure
Class-level inference
Asymmetric (2- and 4-NO₂) substitution inferred to tune HOMO/LUMO levels relative to symmetrical analogues.
May support distinct electronic profile for device energy-level alignment.
Direct experimental HOMO/LUMO data not reported; data to verify.
Electrochemistry OLED Materials Computational Chemistry

Solubility Profile in Organic Solvents

The compound is readily soluble in a range of common organic solvents, including acetone, acetonitrile, DMF, DMSO, and ethyl acetate [1]. This broad solubility profile offers flexibility in reaction design and purification, which may differ from less soluble analogues.

Solubility Profile
Supporting evidence
Soluble in acetone, acetonitrile, DMF, DMSO, ethyl acetate
Broad solubility enables flexible reaction and purification workflows.
Ambient temperature, standard lab solvents.
Organic Synthesis Medicinal Chemistry Reaction Engineering

Application Scenarios for 2-Nitrophenyl-(4-nitrophenyl)phenylamine


Functionalized Triarylamines for Organic Electronics

This compound is a key precursor for constructing more complex, functionalized triarylamine systems. Its dual nitro groups can be selectively reduced or further functionalized, enabling the synthesis of hole-transporting materials, emissive layers, or host materials for OLEDs and other optoelectronic devices [1]. The unique electronic structure imparted by the asymmetric nitro substitution is particularly valuable for tuning the HOMO/LUMO energy levels of the final material, a critical parameter for device performance [2].

Precursor for N-Heterocycles in Medicinal Chemistry

The presence of two nitro groups on distinct phenyl rings makes this compound a versatile building block for the synthesis of biologically active nitrogen-containing heterocycles, such as phenazines or benzimidazoles [1]. Reductive cyclization reactions, as described in the literature for related N-(2-nitrophenyl)-N-phenylamines, can be employed to generate these core structures [3]. This application is particularly relevant in medicinal chemistry for constructing compound libraries to explore structure-activity relationships.

Nonlinear Optical (NLO) Properties

Early research has identified this compound in the context of materials with 'interesting nonlinear optical properties' [1]. The combination of a strong electron-donating triarylamine core with electron-withdrawing nitro groups creates a push-pull chromophore system. This makes it a candidate for further investigation and development of NLO materials for applications in photonics, optical switching, and data storage.

Analytical Reference Standard & Method Development

Given its well-defined physical properties (e.g., melting point of 132-135°C [1]) and distinct chromophoric properties (bright yellow solid), this compound can serve as a valuable reference standard or internal standard in analytical chemistry. It is useful for developing and validating HPLC, LC-MS, or spectroscopic methods for quantifying related nitro-aromatic compounds or monitoring reaction progress in synthetic chemistry.

Application
Selection Property
Validation Focus
Functionalized triarylamine synthesis
Asymmetric nitro substitution pattern
HOMO/LUMO energy-level tuning and thermal process compatibility
N-Heterocycle precursor
Dual nitro groups for reductive cyclization
Reactivity and building-block purity verification
Nonlinear optical (NLO) materials research
Push-pull chromophore architecture
NLO activity screening and structure-property correlation
Analytical reference standard
Distinct chromophoric and thermal properties
HPLC/LC-MS method development and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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